molecular formula C21H20BrN3OS B3299546 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide CAS No. 899913-02-1

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide

Cat. No.: B3299546
CAS No.: 899913-02-1
M. Wt: 442.4 g/mol
InChI Key: RGLYKRMPQDTWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a synthetic small molecule characterized by a 1,4-diazaspiro[4.4]nona-1,3-diene core. This bicyclic spiro system is substituted at the 3-position with a 4-bromophenyl group and at the 2-position with a sulfanyl-linked acetamide moiety bearing an N-phenyl substituent . The acetamide group serves as a hydrogen-bond donor/acceptor, critical for molecular interactions in biological or crystalline environments .

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3OS/c22-16-10-8-15(9-11-16)19-20(25-21(24-19)12-4-5-13-21)27-14-18(26)23-17-6-2-1-3-7-17/h1-3,6-11H,4-5,12-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLYKRMPQDTWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-bromophenylhydrazine with a suitable spirocyclic ketone to form the diazaspiro intermediate. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The diazaspiro moiety can enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Spiro Ring System Substituents on Acetamide Molecular Weight Key Modifications/Effects
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide (Target) 1,4-Diazaspiro[4.4]nona-1,3-dien N-phenyl ~470.43 Baseline structure; bromophenyl enhances halogen bonding; phenyl group provides lipophilicity.
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 1,4-Diazaspiro[4.4]nona-1,3-dien N-(4-methylphenyl) ~470.43 Methyl substituent increases lipophilicity (ClogP +0.5), potentially improving membrane permeability but reducing aqueous solubility.
2-{[3-(4-Bromophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide 1,4-Diazaspiro[4.5]deca-1,3-dien N-phenyl 470.43 Expanded spiro ring (4.5 vs. 4.4) and 8-methyl group introduce steric bulk, potentially altering binding pocket compatibility or metabolic stability.
N-(4-Bromo-3-methylphenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide 1,4-Diazaspiro[4.4]nona-1,3-dien N-(4-bromo-3-methylphenyl) 546.31 Dual bromine atoms and methyl group enhance halogen bonding and hydrophobicity but may increase toxicity risks.
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide 1,4-Diazaspiro[4.4]nona-1,3-dien N-(3,5-dichlorophenyl) 511.27 Dichloro substituents increase electron-withdrawing effects and molecular weight, potentially enhancing binding affinity but reducing solubility.

Structural and Electronic Effects

  • Spiro Ring Modifications : The transition from a [4.4] to [4.5] spiro system (as in ) introduces an additional methylene group, altering ring puckering dynamics and torsional strain . This could affect conformational flexibility and interactions with planar binding sites (e.g., enzyme active sites).
  • Substituent Variations: Halogenation: Bromine at the 4-position (common across analogs) facilitates halogen bonding with electron-rich residues (e.g., carbonyl oxygen in proteins) . Methyl Groups: Methylation (e.g., N-(4-methylphenyl) in ) elevates lipophilicity, as evidenced by calculated partition coefficients (ClogP ~3.5 vs. ~3.0 for the parent compound), which may enhance blood-brain barrier penetration but reduce solubility .

Biological Activity

2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique spirocyclic structure, which is hypothesized to contribute to its interactions with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure

The compound's IUPAC name reflects its intricate structure, which includes:

  • Bromophenyl group : Imparts lipophilicity and may enhance membrane permeability.
  • Diazaspiro structure : Could influence binding affinity to biological targets.
  • Sulfanyl linkage : May play a role in the reactivity and interaction with enzymes or receptors.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It could bind to receptors, modulating their activity and affecting cellular signaling pathways.

Biological Activity Data

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound have not been exhaustively documented but can be inferred based on related studies.

Activity TypeRelated CompoundsObserved Effects
AntimicrobialN-(substituted phenyl)-2-chloroacetamidesEffective against Gram-positive bacteria
AntitumorVarious spirocyclic compoundsInhibition of tumor cell proliferation
Anti-inflammatorySulfanyl derivativesReduction in inflammatory markers

Case Studies

  • Antimicrobial Activity : A study on N-(substituted phenyl)-2-chloroacetamides demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The presence of halogenated groups was correlated with enhanced activity due to increased lipophilicity, suggesting that this compound may exhibit similar properties .
  • Cytotoxic Effects : Research on related diazaspiro compounds indicated potential cytotoxic effects against various cancer cell lines. The unique structural features of such compounds are thought to contribute to their ability to induce apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity?

  • Answer: The compound features a spirocyclic diazaspiro[4.4]nonadiene core, a 4-bromophenyl group, and a sulfanyl-acetamide linkage. The bromine atom enhances electrophilic substitution reactivity, while the spirocyclic structure imposes steric constraints that affect binding to biological targets. The sulfanyl group allows for oxidation to sulfoxides/sulfones, enabling redox-dependent activity modulation .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer: Synthesis typically involves:

Cyclization : Formation of the spirocyclic core via intramolecular nucleophilic attack.

Functionalization : Introduction of the 4-bromophenyl group via Suzuki coupling or electrophilic substitution.

Sulfanyl-Acetamide Assembly : Thiol-alkylation or nucleophilic substitution to attach the sulfanyl-acetamide moiety .

  • Critical parameters include anhydrous conditions for cyclization and controlled pH for thiol reactivity .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized, particularly for the spirocyclic intermediate?

  • Answer: Optimization strategies include:

  • Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

  • Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to isolate intermediates .

    Parameter Optimal Condition Impact on Yield
    Reaction Temperature80–90°CMaximizes cyclization
    Catalyst Loading5 mol% PdBalances cost/yield
    Purification MethodSequential chromatographyPurity >95%

Q. How can conflicting reports on biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

  • Answer:

Target-Specific Assays : Use isoform-selective enzyme assays (e.g., kinase profiling) to distinguish off-target effects .

Structural Confirmation : Validate compound integrity via 2D NMR (NOESY for stereochemistry) and HRMS to rule out degradation .

Computational Docking : Compare binding modes with receptor crystal structures to rationalize activity discrepancies .

Q. What advanced techniques are critical for characterizing tautomeric or stereochemical ambiguities?

  • Answer:

  • X-ray Crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks .
  • Dynamic NMR : Detects tautomerization in solution (e.g., temperature-dependent chemical shifts) .
  • Vibrational Circular Dichroism (VCD) : Assigns absolute configuration of chiral centers .

Q. How can derivatives be designed to improve target selectivity?

  • Answer:

  • Structure-Activity Relationship (SAR) : Replace bromine with electron-withdrawing groups (e.g., CF₃) to modulate electronic effects .

  • Prodrug Strategies : Introduce hydrolyzable esters to enhance bioavailability .

  • Molecular Dynamics Simulations : Predict binding pocket interactions to guide functional group substitutions .

    Derivative Modification Biological Impact
    Bromine → CF₃Increased enzyme inhibition potency
    Sulfanyl → SulfoneEnhanced metabolic stability

Q. What methodologies integrate computational and experimental data to predict pharmacokinetics?

  • Answer:

  • QSAR Models : Corrogate logP and topological polar surface area (TPSA) with permeability .
  • Microsomal Stability Assays : Validate in silico predictions of hepatic clearance .
  • Molecular Dynamics : Simulate blood-brain barrier penetration using free-energy calculations .

Key Methodological Resources

  • Analytical Techniques : NMR (¹H/¹³C, COSY, HSQC), IR, HRMS, X-ray crystallography .
  • Synthetic Protocols : Multi-step organic synthesis with Pd-catalyzed cross-coupling .
  • Biological Assays : Enzyme inhibition (IC₅₀ determination), receptor binding (radioligand displacement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.